molecular formula C35H44O16 B1665905 Azadirachtin CAS No. 11141-17-6

Azadirachtin

Cat. No. B1665905
CAS RN: 11141-17-6
M. Wt: 720.7 g/mol
InChI Key: FTNJWQUOZFUQQJ-NDAWSKJSSA-N
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Description

Azadirachtin is a triterpenoid found in neem tree seeds. It suppresses feeding by many insect species and disrupts growth of most insect and other arthropod species, while having very low mammalian toxicity . It is promising as a natural pesticide .


Synthesis Analysis

Azadirachtin has a complex molecular structure and possesses reactive functional groups susceptible to oxidative degradation . The first total synthesis of Azadirachtin was completed by the research group of Steven Ley at the University of Cambridge in 2007 .


Molecular Structure Analysis

Azadirachtin has a molecular formula of C35H44O16 and a molecular weight of 720.7 . It has a complex structure with both secondary and tertiary hydroxyl groups and a tetrahydrofuran ether, alongside 16 stereogenic centres .


Chemical Reactions Analysis

Azadirachtin undergoes degradation under various conditions of pH and temperature . The hydroxyl group reactivity was reported to be in the pattern of C(2)-OH>C(24)-OH>>C(5)-OH .


Physical And Chemical Properties Analysis

Azadirachtin is a white microcrystalline solid with a strong garlicky or sulfurous odor . It has a melting point of 154-158 °C .

Scientific Research Applications

  • Agriculture Pest Control

    • Application: Azadirachtin is used as a natural insecticide against a wide variety of agricultural pests .
    • Results: It reduces the insect’s appetite, thus inhibiting feeding, interferes with the insect’s molting process, leading to developmental disorders or death, and can deter insects from laying eggs on the treated surface .
  • Soil Treatment

    • Application: Azadirachtin can be applied to soil to control soil-borne pests and nematodes .
    • Results: It helps in controlling soil-borne pests and nematodes, improving the health of the soil .
  • Home and Garden

    • Application: Azadirachtin is popular in home gardens as a natural alternative to synthetic insecticides .
    • Results: It helps in controlling pests in home gardens, making it a safer alternative to synthetic insecticides .
  • Indoor Pest Control

    • Application: Azadirachtin is used in sprays for indoor pest management .
    • Results: It helps in controlling indoor pests effectively .
  • Inhibition of Tumor Growth

    • Application: Azadirachtin has been found to inhibit tumor growth .
    • Results: Preliminary studies suggest potential anti-cancer properties .
  • Anti-malarial Properties

    • Application: Azadirachtin has shown anti-malarial properties .
    • Results: Preliminary studies suggest potential use in the treatment or prevention of malaria .
  • Transgenerational Effects on Insects

    • Application: Azadirachtin may have long-term and transgenerational effects on insects .
    • Results: A better comprehension of this phenomenon could improve its use in Integrated Pest Management (IPM) programs by reducing the concentrations used, frequency of application, and targeting the best time of application .
  • Rose Plant Pest Control

    • Application: Azadirachtin is used for controlling the rose aphid Macrosiphum rosae, a major pest of rose plants .
    • Results: The effect of approved concentrations of Azadirachtin on M. rosae is based on the toxicity after feeding on treated plants, not on starvation .
  • Nanotechnology in Agriculture

    • Application: The use of nanotechnology to control its release rate and improve its stability and sustainability .
    • Results: This could enhance the effectiveness of Azadirachtin in agricultural use .

Safety And Hazards

Azadirachtin may cause an allergic skin reaction and is very toxic to aquatic life with long-lasting effects . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye .

Future Directions

Azadirachtin is one of the most successful botanical pesticides in agricultural use worldwide. Future research directions include identifying knowledge gaps, limitations in agricultural use, and the development of novel strategies by the use of nanotechnology to control its release rate and improve its stability and sustainability .

properties

IUPAC Name

dimethyl (1S,4S,5R,6S,7S,8R,11S,12R,14S,15R)-12-acetyloxy-4,7-dihydroxy-6-[(1S,2S,6S,8S,9R,11S)-2-hydroxy-11-methyl-5,7,10-trioxatetracyclo[6.3.1.02,6.09,11]dodec-3-en-9-yl]-6-methyl-14-[(E)-2-methylbut-2-enoyl]oxy-3,9-dioxatetracyclo[6.6.1.01,5.011,15]pentadecane-4,11-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H44O16/c1-8-15(2)24(38)49-18-12-19(48-16(3)36)32(26(39)43-6)13-46-21-22(32)31(18)14-47-34(42,27(40)44-7)25(31)29(4,23(21)37)35-20-11-17(30(35,5)51-35)33(41)9-10-45-28(33)50-20/h8-10,17-23,25,28,37,41-42H,11-14H2,1-7H3/b15-8+/t17-,18+,19-,20+,21-,22-,23-,25+,28+,29-,30+,31+,32+,33+,34+,35+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTNJWQUOZFUQQJ-NDAWSKJSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)C(=O)OC1CC(C2(COC3C2C14COC(C4C(C3O)(C)C56C7CC(C5(O6)C)C8(C=COC8O7)O)(C(=O)OC)O)C(=O)OC)OC(=O)C
Source PubChem
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Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(\C)/C(=O)O[C@H]1C[C@H]([C@]2(CO[C@@H]3[C@@H]2[C@]14CO[C@@]([C@H]4[C@]([C@@H]3O)(C)[C@@]56[C@@H]7C[C@H]([C@@]5(O6)C)[C@]8(C=CO[C@H]8O7)O)(C(=O)OC)O)C(=O)OC)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H44O16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0037497
Record name Azadirachtin
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Molecular Weight

720.7 g/mol
Source PubChem
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Physical Description

Yellow-green solid; [HSDB]
Record name Azadirachtin
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Flash Point

Flash point > 58 °C, >137 °F (Closed cup)
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Solubility

Readily soluble in ethanol, diethyl ether, acetone, and chloroform. Insoluble in hexane., In water, 0.26 g/L at 25 °C
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Vapor Pressure

2.7X10-11 mm Hg at 25 °C
Record name AZADIRACHTIN
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Product Name

Azadirachtin

Color/Form

Microcrystalline powder, Yellow green powder

CAS RN

11141-17-6
Record name Azadirachtin
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Record name Azadirachtin
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Melting Point

154-158 °C
Record name AZADIRACHTIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7372
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
39,400
Citations
AJ Mordue, A Blackwell - Journal of insect physiology, 1993 - Elsevier
… kernels which contain azadirachtin together with several … azadirachtin. Wherever possible comparative approaches have been made between species of the effects of pure azadirachtin …
Number of citations: 076 www.sciencedirect.com
ED Morgan - Bioorganic & medicinal chemistry, 2009 - Elsevier
Azadirachtin is a highly interesting compound both for its chemical structure, which required 18 years to solve, and its synthesis, which required another 22 years, and for its biological …
Number of citations: 410 www.sciencedirect.com
SV Ley, AA Denholm, A Wood - Natural Product Reports, 1993 - pubs.rsc.org
… The chemistry of azadirachtin … A Revised Structure of Azadirachtin’, in ‘New Trends in Natural Product Chemistry (Studies in Organic Chemistry)’, Volume 26, ed. Au. Rahman …
Number of citations: 264 pubs.rsc.org
A Jennifer Mordue, MSJ Simmonds, SV Ley… - Pesticide …, 1998 - Wiley Online Library
… mode of action of azadirachtin and four synthetic analogues, … are behaviourally responsive to azadirachtin, with the most … physiological actions of azadirachtin and analogues work in …
Number of citations: 185 onlinelibrary.wiley.com
GE Veitch, A Boyer, SV Ley - … Chemie International Edition, 2008 - Wiley Online Library
Azadirachtin has been the subject of intensive research within the scientific community ever since its isolation from the neem tree in 1968. There are now over 1000 publications relating …
Number of citations: 115 onlinelibrary.wiley.com
K Nakanishi - Recent Advances in Phytochemistry: Volume 9, 1975 - Springer
… It was during attempts to isolate the active compound that we encountered azadirachtin. Azadirachtin \I/as first isolated by Butterworth and Morgan from the seeds of M. azadiraohta and …
Number of citations: 112 link.springer.com
JB Stokes, RE Redfern - … of Environmental Science & Health Part A, 1982 - Taylor & Francis
… compared to unexposed azadirachtin. Acetone solutions of azadirachtin exposed for seven days gave more than a 50 percent reduction in activity while azadirachtin exposed for sixteen …
Number of citations: 122 www.tandfonline.com
I Kubo, JA Klocke - Agricultural and Biological Chemistry, 1982 - jstage.jst.go.jp
… Azadirachtin was isolated as the active principle.3) Azadirachtin is one of the most … The identification of azadirachtin in our plant was based on spectroscopic data (UV, IR, MS, and …
Number of citations: 114 www.jstage.jst.go.jp
SR Fernandes, L Barreiros, RF Oliveira, A Cruz… - Fitoterapia, 2019 - Elsevier
… tree, azadirachtin (AZA) was identified as the main bioactive compound. Azadirachtin can be … Azadirachtin is widely used as a basis for production of biopesticides; nevertheless, other …
Number of citations: 78 www.sciencedirect.com
GE Veitch, E Beckmann, BJ Burke… - Angewandte Chemie …, 2007 - Wiley Online Library
22 Years in the making: Azadirachtin (1) was synthesized for the first time by a highly convergent approach, utilizing a Claisen rearrangement and a radical cyclization as key steps. End-…
Number of citations: 215 onlinelibrary.wiley.com

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